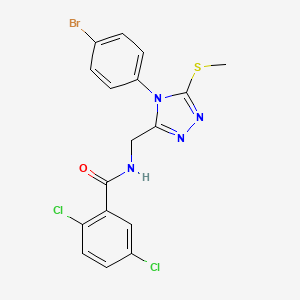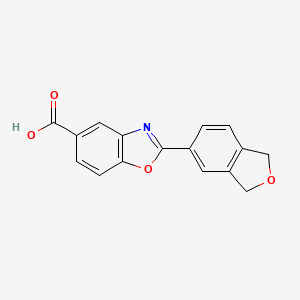![molecular formula C9H15NO2 B2903647 (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid CAS No. 1621863-51-1](/img/structure/B2903647.png)
(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid is a bicyclic amino acid derivative. This compound is notable for its unique bicyclo[2.2.2]octane structure, which imparts distinct chemical and physical properties. It is used in various fields, including organic synthesis and medicinal chemistry, due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid typically involves several key steps:
Starting Material: The process begins with 3-carbonyl-bicyclo[2.2.2]octane-2-carboxylate.
Reductive Amination: This step involves the conversion of the carbonyl group to an amine using a reducing agent.
Basic Configuration Inversion: This step is crucial for obtaining the desired stereochemistry.
Hydrogenation: The final step involves hydrogenation to remove any protecting groups and yield the target compound
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and reducing costs. The process involves:
- Using mild reaction conditions to ensure safety and efficiency.
- Employing cost-effective reagents and catalysts.
- Implementing scalable procedures to facilitate large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Reactions with halides to form substituted products.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses hydrogen gas with a palladium catalyst.
Substitution: Utilizes halides and bases under mild conditions
Major Products
The major products formed from these reactions include:
- Oxo derivatives.
- Reduced amine derivatives.
- Substituted bicyclo[2.2.2]octane derivatives .
Applications De Recherche Scientifique
(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of advanced materials and intermediates
Mécanisme D'action
The mechanism of action of (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor agonist/antagonist, depending on the context. The compound’s bicyclic structure allows it to fit into active sites of enzymes or receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.2]octane derivatives: These include various substituted bicyclo[2.2.2]octane compounds with different functional groups.
Propellanes: Compounds containing a bicyclo[2.2.2]octene unit, which are structurally similar but differ in their chemical properties
Uniqueness
(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and stability. This makes it valuable in applications where precise control over molecular interactions is required .
Propriétés
IUPAC Name |
(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c10-8-6-3-1-5(2-4-6)7(8)9(11)12/h5-8H,1-4,10H2,(H,11,12)/t5?,6?,7-,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRDCPXNFPLOAM-GHNGIAPOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C(C2N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CCC1[C@@H]([C@H]2N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Iodobenzo[d]isothiazol-3-amine](/img/structure/B2903568.png)




![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2903580.png)
![N-(4-ethylphenyl)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2903581.png)
![methyl 3-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate](/img/structure/B2903582.png)

![N-(4-ethoxyphenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide](/img/structure/B2903584.png)


